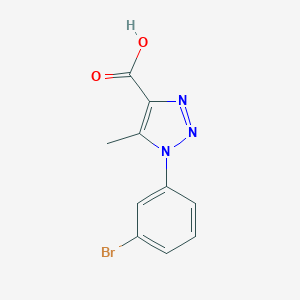
Acide 1-(3-bromophényl)-5-méthyl-1H-1,2,3-triazole-4-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structures, line-bond structures, and 3D models .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within a molecule and the types of bonds between them .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction mechanisms, which describe the step-by-step process of a reaction at the molecular level .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique
Études pharmacocinétiques
Ce composé a été utilisé dans des études pharmacocinétiques, en particulier pour la caractérisation de la 1-(3’-bromophényl)-héliamine (BH), un agent anti-arythmie . L'étude s'est concentrée sur la caractérisation pharmacocinétique de BH, ainsi que sur l'identification de ses métabolites, à la fois in vitro et in vivo .
Synthèse de dérivés d'acide borinique
Les acides boriniques et leurs dérivés chélatés sont une sous-classe de composés organoborés utilisés dans les réactions de couplage croisé, la catalyse, la chimie médicinale, les polymères ou les matériaux optoélectroniques . Ce composé pourrait potentiellement être utilisé dans la synthèse de ces dérivés .
Réactions de couplage croisé
Comme mentionné ci-dessus, les acides boriniques ont été utilisés dans les réactions de couplage croisé . Compte tenu de l'utilisation potentielle de ce composé dans la synthèse d'acides boriniques, il pourrait contribuer indirectement à ces réactions .
Catalyse
Les acides boriniques ont été utilisés en catalyse . Par conséquent, ce composé, par son utilisation potentielle dans la synthèse d'acides boriniques, pourrait contribuer indirectement aux processus catalytiques .
Synthèse de phtalocyanines monoisomères
Ce composé a été utilisé dans la synthèse et la caractérisation de phtalocyanines monoisomères substituées en 1,8,15,22 . Ce sont des composés importants utilisés dans une variété d'applications, y compris la thérapie photodynamique, les capteurs de gaz et les cellules solaires organiques
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromophenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDIRBVTVPXYLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801177272 |
Source


|
| Record name | 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210159-08-3 |
Source


|
| Record name | 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210159-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801177272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)
![6-[2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B475022.png)
![6-(4-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475035.png)
![6-(3-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475037.png)
![2,4-Dichlorophenyl [3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B475038.png)
![ethyl (3-{[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475046.png)

![1-(1-adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B475081.png)
![1H-indole-2,3-dione 3-{[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B475122.png)





